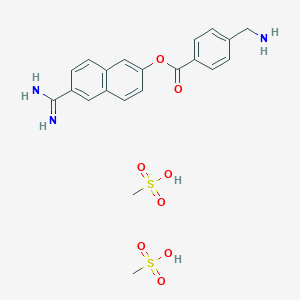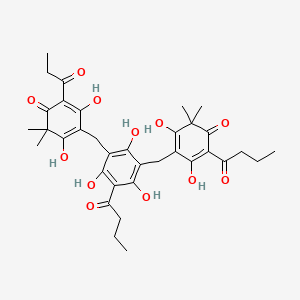
(R)-Pronethalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pronethalol is a beta-adrenergic receptor antagonist, which was one of the first beta-blockers developed for the treatment of cardiovascular diseases. It is a chiral compound, with the ®-enantiomer being the active form. This compound has historical significance as it paved the way for the development of more advanced beta-blockers used today.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pronethalol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 1-naphthol.
Alkylation: 1-naphthol is alkylated using 1-chloro-3-(isopropylamino)-2-propanol under basic conditions to form the racemic mixture of pronethalol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods: Industrial production of ®-Pronethalol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing efficient resolution techniques to separate the ®-enantiomer.
Types of Reactions:
Oxidation: ®-Pronethalol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of ®-Pronethalol can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Various substituted pronethalol derivatives.
科学的研究の応用
®-Pronethalol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of chirality on beta-adrenergic receptor binding.
Biology: Investigated for its role in modulating adrenergic signaling pathways.
Medicine: Historically used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blockers and as a reference compound in pharmaceutical research.
作用機序
®-Pronethalol exerts its effects by competitively inhibiting beta-adrenergic receptors, which are part of the sympathetic nervous system. By blocking these receptors, ®-Pronethalol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production.
類似化合物との比較
Propranolol: Another beta-blocker with a similar mechanism of action but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to ®-Pronethalol.
Metoprolol: A beta-1 selective blocker used for similar indications but with a different side effect profile.
Uniqueness: ®-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its non-selective nature and the presence of both beta-1 and beta-2 blocking activity distinguish it from more selective beta-blockers like atenolol and metoprolol.
特性
CAS番号 |
5696-91-3 |
|---|---|
分子式 |
C15H19NO |
分子量 |
229.32 g/mol |
IUPAC名 |
(1R)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m0/s1 |
InChIキー |
HRSANNODOVBCST-HNNXBMFYSA-N |
異性体SMILES |
CC(C)NC[C@@H](C1=CC2=CC=CC=C2C=C1)O |
正規SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


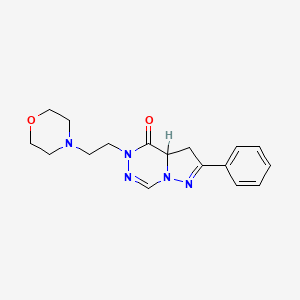
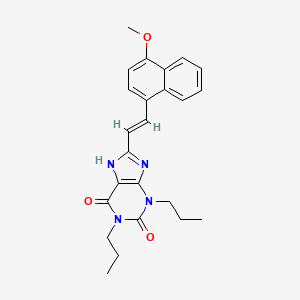


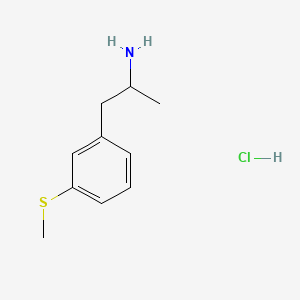

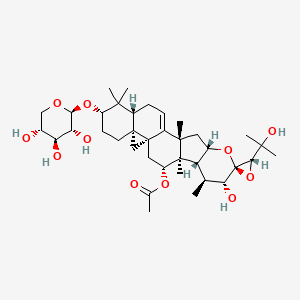
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)


